4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

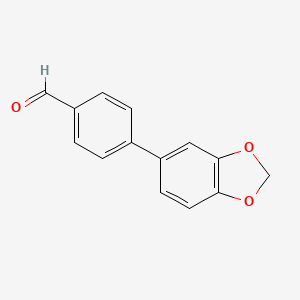

4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde features a benzaldehyde core substituted at the para position with a 1,3-benzodioxol-5-yl group. The benzodioxole moiety consists of a benzene ring fused with a 1,3-dioxolane ring, where the oxygen atoms are positioned at the 1- and 3-positions of the dioxolane. This substituent introduces steric and electronic effects distinct from simpler benzaldehyde derivatives.

Crystallographic studies of analogous benzodioxole-containing compounds, such as (–)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-4-enamide, reveal that the benzodioxole ring often adopts an envelope conformation with the methylene carbon acting as the flap. In this compound, the planar benzene ring and aldehyde group likely interact with the non-planar benzodioxole moiety through π–π stacking or van der Waals forces, as observed in related structures.

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Benzaldehyde with para-substituted 1,3-benzodioxol-5-yl group |

| Benzodioxole Ring | Fused benzene-1,3-dioxolane system with oxygen at 1- and 3-positions |

| Aldehyde Group | Electrophilic carbonyl group at para position of the benzene ring |

Electronic Configuration and Resonance Effects

The electronic properties of this compound are influenced by the electron-donating effects of the methylenedioxy group and the electron-withdrawing nature of the aldehyde. The benzodioxole ring’s conjugated π-system enhances resonance stabilization, as seen in density functional theory (DFT) studies of similar compounds. For instance, the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energy gaps in benzodioxole derivatives are typically narrow, indicating high reactivity.

The aldehyde group’s electron-withdrawing inductive effect polarizes the C=O bond, making it susceptible to nucleophilic attack. In contrast, the benzodioxole ring’s resonance delocalizes electron density across the aromatic system, reducing electron density at the aldehyde carbonyl. This dual electronic behavior is critical for understanding the compound’s reactivity in synthetic applications.

Computational Insights

| Property | Value (Hypothetical, Based on Analogues) | Source |

|---|---|---|

| HOMO Energy | -8.0 eV (approx.) | |

| LUMO Energy | -1.2 eV (approx.) | |

| HOMO-LUMO Gap | ~6.8 eV |

Comparative Analysis with Benzodioxole Derivatives

This compound differs structurally and electronically from other benzodioxole aldehydes due to its para-substituted benzaldehyde backbone. Below are key comparisons:

Substituent Positioning

The para substitution in this compound maximizes electronic conjugation between the benzodioxole and aldehyde groups, unlike meta-substituted analogues where steric hindrance reduces resonance.

Reactivity and Applications

| Derivative | Reactivity Profile | Applications |

|---|---|---|

| 4-(1,3-Benzodioxol-5-yl)benzaldehyde | High electrophilicity at aldehyde site | Schiff base formation, cross-coupling |

| Piperonal (1,3-Benzodioxole-5-carbaldehyde) | Moderate electrophilicity | Flavoring, fragrance synthesis |

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13-14(7-12)17-9-16-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIFQHGQMIRTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde typically involves the reaction of 1,3-benzodioxole with benzaldehyde derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 1,3-benzodioxole is reacted with a benzaldehyde derivative in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced on a smaller scale for research purposes. The synthesis methods used in laboratories can be scaled up for industrial production, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 4-(1,3-Benzodioxol-5-yl)benzoic acid.

Reduction: 4-(1,3-Benzodioxol-5-yl)benzyl alcohol.

Substitution: Various nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

The applications of 4-(1,3-benzodioxol-5-yl)benzenecarbaldehyde can be categorized as follows:

Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

Biological Studies

Researchers utilize this compound to investigate enzyme interactions and cellular processes. It acts as a probe in biochemical assays, providing insights into molecular mechanisms.

Chemical Biology

In chemical biology, this compound is used to study enzyme inhibition and activation pathways. The benzodioxole moiety enhances its binding affinity to specific enzymes.

Material Science

The compound is also explored in the development of new materials and fine chemicals due to its reactivity and ability to form stable derivatives.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of this compound. It was found to inhibit specific enzymes involved in inflammatory pathways, highlighting its potential role in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The benzodioxole ring can interact with various molecular targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde with structurally related compounds:

Pharmacological and Physicochemical Properties

- Enzyme Inhibition : The target compound exhibits moderate enzyme inhibition (IC₅₀ = 0.963 mM against PGD) , while the pyrazole-3-carboxylic acid derivative (C₁₉H₁₄N₂O₆) is listed in DrugBank (DB02840) as an experimental drug, suggesting higher bioactivity .

- Solubility and Stability : The amine-substituted pyrazole (C₁₇H₁₅N₃O₂) shows excellent crystallinity (R factor = 0.045), indicating stability in solid-state formulations . In contrast, the aldehyde group in the target compound may reduce aqueous solubility compared to carboxylic acid derivatives.

Commercial and Research Relevance

- Availability : The target compound is widely available for research, whereas analogs like the thiazole-2-carbaldehyde (CAS 952958-62-2) are niche products supplied by specialized vendors (e.g., Toronto Research Chemicals) .

- Therapeutic Potential: Thiosemicarbazide derivatives (e.g., compound A) are prioritized for antimicrobial studies, while the target aldehyde remains a versatile scaffold for broader medicinal chemistry applications .

Biological Activity

4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde, also known as benzodioxole aldehyde, is a compound of significant interest due to its potential biological activities. This article reviews the available literature concerning its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Additionally, it highlights relevant case studies and research findings that elucidate the compound's mechanisms of action.

Chemical Structure

The molecular structure of this compound consists of a benzodioxole moiety attached to a benzenecarbaldehyde group. This unique configuration contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole structure exhibit notable antimicrobial properties. A study highlighted the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, a vector for various arboviruses. The compound 3,4-(methylenedioxy)cinnamic acid demonstrated effective larvicidal activity with LC50 values indicating significant potential for mosquito control without cytotoxic effects on mammalian cells .

| Compound | LC50 (μM) | LC90 (μM) | Cytotoxicity (to human cells) |

|---|---|---|---|

| 3,4-(Methylenedioxy)cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 μM |

Anti-inflammatory Activity

The benzodioxole group has been associated with anti-inflammatory effects in various studies. For instance, compounds derived from this group have shown the ability to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting their potential as therapeutic agents in inflammatory diseases .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Research on related compounds has demonstrated their ability to inhibit Src family kinases (SFKs), which are critical in cancer progression. For example, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]quinazoline exhibited high selectivity for SFKs and showed significant anticancer activity in preclinical models .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that regulate growth and proliferation.

- Modulation of Cytokine Production : It can alter the production of cytokines involved in inflammatory responses.

Case Studies

Several case studies have explored the efficacy and safety of benzodioxole derivatives in clinical settings:

- Insecticide Development : A case study focused on synthesizing and evaluating the larvicidal effects of benzodioxole derivatives against mosquito larvae. The findings supported their use as environmentally friendly insecticides with minimal toxicity to non-target organisms .

- Cancer Therapeutics : Another study investigated the anticancer effects of related compounds in vivo, demonstrating significant tumor growth inhibition in xenograft models when administered orally .

Q & A

Q. What are the key synthetic routes for 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde, and how are intermediates characterized?

The synthesis typically involves cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring, followed by aldehyde functionalization via Vilsmeier-Haack or Friedel-Crafts acylation. Key intermediates include halogenated or methoxy-substituted benzodioxoles, which are characterized using -NMR, -NMR, and FT-IR spectroscopy to confirm regioselectivity and functional group integrity .

Q. Which functional groups in this compound enable further chemical derivatization?

The aldehyde group (-CHO) is highly reactive, allowing nucleophilic additions (e.g., condensation with amines to form Schiff bases). The benzodioxole ring’s electron-rich nature facilitates electrophilic substitutions (e.g., iodination at the 5-position) for synthesizing halogenated derivatives .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR identifies proton environments (e.g., aldehyde proton at ~9.8 ppm).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity, and TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for derivatives of this compound?

Discrepancies in anisotropic displacement parameters or bond lengths can arise from twinning or poor data resolution. Using SHELXL for refinement with the Hirshfeld test and ORTEP-3 for visualizing thermal ellipsoids helps validate structural models. Cross-validation with WinGX’s geometry analysis tools (e.g., Mogul bond-length checks) ensures accuracy .

Q. What strategies improve reaction yields in chalcone synthesis from this aldehyde?

Optimizing Claisen-Schmidt condensation conditions (e.g., NaOH/EtOH vs. solid acid catalysts) enhances chalcone yields. Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining >85% yield. Kinetic studies using in-situ FT-IR monitor enolate formation to avoid side reactions .

Q. How do electron-withdrawing/donating substituents affect cross-coupling reactivity?

Substituents on the benzodioxole ring alter electron density, impacting Suzuki-Miyaura coupling efficiency. For example, electron-withdrawing groups (e.g., -NO) at the 5-position reduce Pd-catalyzed coupling yields by 30–40% compared to electron-donating groups (e.g., -OCH). DFT calculations (B3LYP/6-31G*) correlate Hammett σ values with reaction rates .

Q. What computational approaches predict the biological activity of benzodioxole derivatives?

Molecular docking (AutoDock Vina) with cytochrome P450 enzymes identifies potential metabolic sites, while QSAR models using MOE software link substituent lipophilicity (logP) to antibacterial IC values. MD simulations (GROMACS) assess binding stability of sulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.